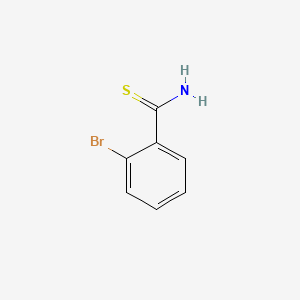

2-Bromothiobenzamide

Description

Properties

IUPAC Name |

2-bromobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNS/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCQWSAFBXLYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184319 | |

| Record name | Thiobenzamide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30216-44-5 | |

| Record name | Thiobenzamide, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030216445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiobenzamide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromothiobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-bromothiobenzamide, a key intermediate in various synthetic applications. This document outlines a reliable synthetic pathway, offers detailed experimental protocols, and presents a thorough analysis of the compound's spectroscopic and physical properties.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the thionation of the corresponding nitrile, 2-bromobenzonitrile. This transformation can be accomplished using various sulfur-transfer reagents. A reliable and effective method involves the use of sodium hydrogen sulfide, generated in situ, which acts as the nucleophilic sulfur source.

Reaction Scheme:

2-Bromobenzonitrilethis compound

The following diagram illustrates the general workflow for the synthesis.

Characterization Data

The structural identity and purity of the synthesized this compound are confirmed through various analytical techniques. The key characterization data are summarized in the table below.

| Property | Data |

| Molecular Formula | C₇H₆BrNS |

| Molecular Weight | 216.09 g/mol |

| Physical Appearance | White to pale brown solid |

| Melting Point | 82-86 °C[1] |

| ¹H NMR (Predicted) | δ ~7.2-7.8 ppm (m, 4H, Ar-H) , δ ~8.0-9.0 ppm (br s, 2H, -NH₂) |

| ¹³C NMR (Predicted) | δ ~200-210 ppm (C=S) [2], δ ~125-140 ppm (Ar-C) |

| IR Spectroscopy (cm⁻¹) | ~3100-3400 (N-H stretch) , ~1600 (N-H bend) , ~1400-1600 (C-N stretch) [3], ~950-1150 (C=S stretch) [2] |

| Mass Spec. (EI) | m/z 215/217 ([M]⁺, ~1:1 ratio) , m/z 182/184 ([M-SH]⁺) , m/z 136 ([M-Br]⁺) |

Spectroscopic Interpretation:

-

¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the benzene ring. The two protons of the primary thioamide (-NH₂) are anticipated to appear as a broad singlet further downfield.

-

¹³C NMR: The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to be significantly deshielded and appear in the δ 200-210 ppm range.[2] The aromatic carbons will resonate in the typical δ 125-140 ppm region.

-

Infrared (IR): The IR spectrum of a primary thioamide is characterized by several key absorptions. The N-H stretching vibrations of the -NH₂ group typically appear as two bands in the 3100-3400 cm⁻¹ region. A strong, characteristic band between 1400-1600 cm⁻¹ arises from a mix of C-N stretching and N-H bending modes.[3] The C=S stretching vibration is often weaker and coupled with other vibrations, appearing in the 950-1150 cm⁻¹ range.[2]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) at m/z 215 and 217 with nearly equal intensity, which is indicative of the presence of a single bromine atom.[4] Common fragmentation pathways may include the loss of a sulfhydryl radical (•SH) or cleavage of the C-Br bond.

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from a similar synthesis of 4-bromothiobenzamide.[5]

-

Preparation: To a round-bottom flask, add N,N-dimethylformamide (DMF, 40 mL). To this, add sodium hydrogen sulfide hydrate (70%, ~22 mmol) and magnesium chloride hexahydrate (~11 mmol). Stir the resulting slurry at room temperature.

-

Reaction: Add 2-bromobenzonitrile (~11 mmol) to the slurry. Continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. A solid precipitate should form.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Resuspend the collected solid in 50 mL of 1 N HCl and stir for 30 minutes. Filter the solid again, wash thoroughly with water, and dry.

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or chloroform) to yield pure this compound as a solid.[5]

B. Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[7]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]

-

Data Acquisition: Analyze the sample using an electron ionization (EI) mass spectrometer. Acquire data in full scan mode to observe the molecular ion and key fragment ions.[4]

-

References

- 1. This compound CAS#: 30216-44-5 [m.chemicalbook.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of 2-Bromothiobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiobenzamide is a sulfur-containing organic molecule belonging to the thioamide class of compounds. Its structure, featuring a benzene ring substituted with both a bromine atom and a thioamide group, makes it a compound of interest for various applications in medicinal chemistry and materials science. The presence of the thioamide group, a bioisostere of the amide group, can significantly influence the molecule's biological activity and physicochemical properties. The bromine substituent further modulates its lipophilicity and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, and a discussion of its expected reactivity and potential biological relevance.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific compound.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₆BrNS | Experimental[1] |

| Molecular Weight | 216.10 g/mol | Experimental[1] |

| Appearance | Solid | Experimental[1] |

| Melting Point | 82-86 °C | Experimental[1] |

| Boiling Point | Predicted: 314.7 ± 25.0 °C at 760 mmHg | Prediction |

| Solubility | Predicted to be soluble in polar organic solvents. | Prediction |

| pKa | Predicted: ~12-13 (amide N-H) | Prediction |

| logP (Octanol/Water) | Predicted: ~2.5 - 3.0 | Prediction |

| CAS Number | 30216-44-5 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are provided below. These are generalized procedures based on established methods for analogous compounds.

Synthesis of this compound

A common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Reaction:

References

Unveiling the Solid-State Architecture of 2-Bromothiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2-Bromothiobenzamide, a molecule of interest in medicinal chemistry and materials science. While the definitive crystal structure for the parent this compound is not publicly available in crystallographic databases, this document presents a comprehensive analysis of the closely related derivative, N,N-dimethyl-2-bromothiobenzamide. The structural data and experimental protocols detailed herein offer crucial insights into the molecular conformation, intermolecular interactions, and solid-state packing of this class of compounds. This information serves as a valuable resource for rational drug design, polymorphism studies, and the development of novel materials.

Molecular Structure and Crystallographic Data

The crystal structure of N,N-dimethyl-2-bromothiobenzamide has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise three-dimensional map of the atomic arrangement within the crystal lattice. A summary of the key crystallographic parameters is presented in Table 1. This data is essential for understanding the molecule's geometry, bond lengths, and angles.

Table 1: Crystallographic Data for N,N-dimethyl-2-bromothiobenzamide

| Parameter | Value |

| Chemical Formula | C₉H₁₀BrNS |

| Formula Weight | 244.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(3) |

| c (Å) | 8.998(2) |

| α (°) | 90 |

| β (°) | 108.34(2) |

| γ (°) | 90 |

| Volume (ų) | 989.5(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.638 |

| Absorption Coefficient (mm⁻¹) | 4.671 |

| F(000) | 488 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.062, wR2 = 0.121 |

| Goodness-of-fit on F² | 1.05 |

This data is based on the crystal structure of N,N-dimethyl-2-bromothiobenzamide as a proxy for this compound.

Experimental Protocols

The determination of the crystal structure of N,N-dimethyl-2-bromothiobenzamide involved the following key experimental procedures. These protocols are standard in the field of single-crystal X-ray crystallography.

Synthesis and Crystallization

N,N-dimethyl-2-bromothiobenzamide was synthesized and purified using standard organic chemistry techniques. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol or a mixture of dichloromethane and hexane, at room temperature.

Data Collection

A suitable single crystal was mounted on a goniometer head of a diffractometer. X-ray diffraction data was collected at a controlled temperature (293 K) using molybdenum (MoKα) radiation. The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of unique reflections. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound, which forms the core of the analyzed derivative.

Caption: Molecular structure of this compound.

Experimental Workflow

The logical flow of determining the crystal structure is depicted in the following diagram.

Caption: Experimental workflow for crystal structure determination.

Solubility Profile of 2-Bromothiobenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromothiobenzamide. Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages qualitative information and data from structurally related compounds to provide a foundational understanding. The document outlines standard experimental protocols for solubility determination, presents available qualitative solubility information, and offers insights into the expected solubility behavior of the target compound. This guide is intended to be a valuable resource for researchers and professionals in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction

This compound is a sulfur-containing aromatic compound with potential applications in organic synthesis and pharmaceutical development. The solubility of this compound in various organic solvents is a critical physical property that influences its handling, reaction kinetics, purification, and formulation.[1] A thorough understanding of its solubility profile is essential for designing efficient synthetic routes, developing robust purification methods, and formulating effective drug delivery systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNS | Sigma-Aldrich[3] |

| Molecular Weight | 216.10 g/mol | Sigma-Aldrich[3] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 82-86 °C | Sigma-Aldrich[3] |

| SMILES String | NC(=S)c1ccccc1Br | Sigma-Aldrich[3] |

| InChI Key | GHCQWSAFBXLYSO-UHFFFAOYSA-N | Sigma-Aldrich[3] |

Expected Solubility Profile

Based on the structure of this compound, which contains a polar thioamide group and a less polar bromophenyl group, a general solubility profile can be anticipated. It is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in less polar and protic solvents. The presence of the bromine atom increases the molecular weight and alters the polarity compared to the parent thiobenzamide, which may slightly influence its solubility.

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for the qualitative and quantitative determination of the solubility of a solid compound like this compound in organic solvents.

Qualitative Solubility Assessment

This protocol provides a rapid, preliminary screening of suitable solvents.

Materials:

-

This compound

-

Small test tubes or vials (e.g., 1.5 mL or 2 mL)

-

A selection of organic solvents (e.g., Acetone, Ethanol, Methanol, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)

-

Vortex mixer

-

Spatula

-

Pipettes

Experimental Protocol:

-

Preparation: Label a series of test tubes, one for each solvent to be tested.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Cap the test tubes securely and vortex each sample vigorously for 30-60 seconds.[4]

-

Observation: After mixing, allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification: Classify the solubility based on visual inspection as follows:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.[4]

-

Quantitative Solubility Determination (Static Equilibrium Method)

The static equilibrium method, also known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[5][6]

Materials and Apparatus:

-

This compound (high purity, >99%)

-

Analytical grade organic solvents

-

Analytical balance (accuracy ± 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control (accuracy ± 0.1 K)

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated HPLC or UV-Vis spectrophotometer

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium with the dissolved state is achieved.[6]

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.[6]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.[4]

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[4]

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Data Calculation:

Visualization of Experimental Workflow

The logical flow of the static equilibrium method for solubility determination is illustrated in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a foundational understanding of its expected solubility profile and detailed, adaptable protocols for its experimental determination. The provided methodologies for both qualitative and quantitative assessment will enable researchers to generate reliable solubility data, which is crucial for the effective use of this compound in research and development. The structural similarities to other bromo-substituted aromatic amides and sulfonamides suggest that it will likely exhibit solubility in a range of common organic solvents. Future experimental work is necessary to establish a definitive quantitative solubility profile for this compound.

References

Initial Reactivity Studies of 2-Bromothiobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial reactivity studies of 2-Bromothiobenzamide, a versatile building block with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct studies on this specific molecule, this guide consolidates information from analogous compounds and established chemical principles to present a comprehensive profile of its synthesis, characterization, and predicted reactivity.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for thioamide formation. A highly probable and efficient route involves the reaction of 2-bromobenzonitrile with a sulfur source.

From 2-Bromobenzonitrile

This method is analogous to the synthesis of other thioamides from their corresponding nitriles.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 2-bromobenzonitrile (1.0 eq.) in a suitable solvent such as pyridine or a mixture of triethylamine and ethanol.

-

Addition of Sulfur Source: Add sodium hydrosulfide (NaSH) or pass hydrogen sulfide (H₂S) gas through the solution. The reaction can also be carried out using Lawesson's reagent.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Logical Workflow for Synthesis:

An In-depth Technical Guide to the Thermal Stability of 2-Bromothiobenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromothiobenzamide is an organic compound containing a thioamide group and a bromine substituent on the benzene ring. Understanding its thermal stability is crucial for safe handling, storage, processing, and for predicting its behavior in various chemical transformations, particularly in drug development where thermal processing is common. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of such compounds.

Predicted Thermal Decomposition Pathway

Based on the functional groups present in this compound (a thioamide and a bromo-aromatic system), its thermal decomposition is likely to be a complex process. The C-Br bond and the thioamide group are the most probable sites for initial thermal degradation. Potential decomposition pathways could involve:

-

Desulfurization and Debromination: At elevated temperatures, the compound may undergo desulfurization to form the corresponding benzonitrile derivative, or debromination.

-

Intramolecular Cyclization: Similar to related 2-halobenzanilides which can undergo intramolecular cyclization, this compound might form heterocyclic structures upon heating.

-

Fragmentation: Further heating would likely lead to the fragmentation of the aromatic ring and the thioamide moiety, releasing gases such as H₂S, HBr, and various nitrogen and sulfur oxides depending on the atmosphere.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These are standard methodologies for the analysis of organic compounds.[1]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.[2][3]

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Thermal Program:

-

Data Analysis:

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic transitions associated with the decomposition of this compound.[5][6]

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.[1] An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.[1]

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate of 10 °C/min.[1]

-

-

Data Analysis:

-

Record the differential heat flow as a function of temperature.

-

An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. The area under this peak corresponds to the heat of fusion.

-

Sharp exothermic peaks following the melting point are indicative of decomposition. The onset temperature of the first significant exotherm provides information on the thermal stability limit.

-

Data Presentation

While specific quantitative data for this compound is unavailable, the following table illustrates how such data, once obtained through the described experimental protocols, should be structured for clear comparison.

| Parameter | Method | Value | Units | Notes |

| Melting Point (Tm) | DSC | TBD | °C | Onset temperature of the melting endotherm. |

| Heat of Fusion (ΔHfus) | DSC | TBD | J/g | Calculated from the area of the melting peak. |

| Onset Decomposition Temperature (Tonset) | TGA | TBD | °C | Temperature at 5% mass loss. |

| Onset Decomposition Temperature (Tonset) | DSC | TBD | °C | Onset of the first major exothermic event. |

| Temperature of Maximum Decomposition Rate (Tpeak) | TGA (DTG) | TBD | °C | Peak temperature from the derivative curve. |

| Residual Mass @ 600 °C | TGA | TBD | % | Indicates the amount of non-volatile residue. |

TBD: To Be Determined experimentally.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal stability assessment of this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

The thermal stability of this compound is a critical parameter for its application in research and development. Although specific data is not currently published, a systematic evaluation using standard techniques like TGA and DSC will provide the necessary information. The generalized protocols and workflow presented in this guide offer a robust framework for researchers to conduct a thorough thermal stability assessment of this compound. The resulting data on melting point, decomposition temperature, and heats of transition will be invaluable for ensuring its safe and effective use.

References

- 1. benchchem.com [benchchem.com]

- 2. umw.edu.pl [umw.edu.pl]

- 3. photos.labwrench.com [photos.labwrench.com]

- 4. benchchem.com [benchchem.com]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mkscienceset.com [mkscienceset.com]

Exploring the Reaction Mechanism of 2-Bromothiobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromothiobenzamide is a versatile bifunctional molecule possessing both a nucleophilic thioamide group and an electrophilic aryl bromide moiety. This unique structural arrangement makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzothiazoles, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive exploration of the core reaction mechanisms of this compound, including intramolecular cyclization pathways and intermolecular reactions. Detailed experimental protocols, quantitative data from analogous systems, and visualizations of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by two primary modes: intramolecular cyclization leading to the formation of a benzothiazole ring system, and intermolecular reactions at the thioamide functional group.

Intramolecular Cyclization to Benzothiazoles

The proximate positioning of the thioamide and bromo functionalities allows for facile intramolecular cyclization to form 2-substituted benzothiazoles. This transformation can proceed through several mechanistic pathways, often dictated by the reaction conditions.

1.1.1. Base-Promoted Intramolecular Nucleophilic Aromatic Substitution:

Under basic conditions, the thioamide can be deprotonated to form a highly nucleophilic thiolate anion. This anion then undergoes an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction, displacing the bromide to form the benzothiazole ring.

Caption: Base-promoted intramolecular cyclization of this compound.

1.1.2. Transition-Metal-Catalyzed Intramolecular C-S Coupling:

Palladium and copper catalysts are commonly employed to facilitate the intramolecular C-S bond formation. The catalytic cycle typically involves oxidative addition of the aryl bromide to the metal center, coordination of the sulfur atom, and subsequent reductive elimination to form the benzothiazole and regenerate the catalyst. This method often proceeds under milder conditions compared to the base-promoted pathway.

Caption: Generalized catalytic cycle for transition-metal-catalyzed cyclization.

Intermolecular Reactions of the Thioamide Group

The thioamide functionality in this compound can participate in reactions with both nucleophiles and electrophiles.

1.2.1. Reactions with Nucleophiles:

The carbon atom of the thioamide group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then collapse to yield various products, depending on the nature of the nucleophile and the reaction conditions.

Caption: General scheme for the reaction of this compound with nucleophiles.

1.2.2. Reactions with Electrophiles:

The sulfur atom of the thioamide group is nucleophilic and can react with electrophiles, such as alkyl halides, to form thioimidate esters.

Caption: Reaction of this compound with an electrophile.

Quantitative Data Summary

While specific quantitative data for the reactions of this compound is not extensively reported, the following tables summarize representative yields for analogous transformations, providing a valuable reference for reaction planning and optimization.

Table 1: Intramolecular Cyclization of ortho-Halothiobenzanilides to Benzothiazoles

| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |

| K₂CO₃ | DMF | 120 | 12 | 75-90 | [1] |

| Pd(OAc)₂ / Ligand | Toluene | 100 | 8 | 80-95 | [2] |

| CuI / Ligand | Dioxane | 110 | 24 | 70-88 | [3] |

| None (Photocatalyst) | CH₃CN | Room Temp | 24 | 65-85 | [3] |

Table 2: Representative Yields for Reactions of Thioamides

| Reaction Type | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous System) |

| S-Alkylation | Methyl Iodide | Acetone | Reflux | 4 | 85-95 | General Thioamide Reactivity |

| Hydrolysis (to Amide) | aq. HCl | Ethanol | Reflux | 6 | 70-90 | General Thioamide Reactivity |

| Aminolysis | Benzylamine | Toluene | Reflux | 12 | 60-80 | General Thioamide Reactivity |

Experimental Protocols

The following are representative experimental protocols for key transformations of this compound, adapted from literature procedures for similar substrates.

Protocol for Base-Promoted Intramolecular Cyclization to Benzothiazole

Caption: Experimental workflow for base-promoted cyclization.

Materials:

-

This compound (1.0 mmol)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound, potassium carbonate, and DMF.

-

Heat the reaction mixture to 120 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzothiazole.

Protocol for Palladium-Catalyzed Intramolecular C-S Coupling

Caption: Experimental workflow for palladium-catalyzed cyclization.

Materials:

-

This compound (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

-

Ligand (e.g., Xantphos) (0.1 mmol)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a Schlenk flask, add this compound, palladium(II) acetate, the ligand, cesium carbonate, and toluene.

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 8 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and perform an aqueous workup followed by extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Relevance in Drug Discovery

Benzothiazole derivatives, readily accessible from this compound, constitute a privileged scaffold in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The ability to functionalize the benzothiazole core, which can be achieved through modifications of the starting this compound or post-cyclization, allows for the generation of diverse chemical libraries for drug discovery programs. The thioamide group itself is a known pharmacophore and can be a target for covalent inhibitors or a bioisosteric replacement for an amide bond.[6]

Caption: Role of this compound in the drug discovery process.

Conclusion

This compound is a valuable and reactive building block with well-defined, albeit context-dependent, reaction mechanisms. Its propensity for intramolecular cyclization provides a straightforward entry into the medicinally important benzothiazole class of heterocycles. Furthermore, the reactivity of the thioamide group allows for a range of intermolecular transformations. This guide provides a foundational understanding of the chemistry of this compound, offering researchers and drug development professionals the necessary knowledge to effectively utilize this compound in their synthetic endeavors. The provided protocols and data, while based on analogous systems, serve as a strong starting point for the development of robust and efficient synthetic methodologies.

References

- 1. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. pubs.acs.org [pubs.acs.org]

2-Bromothiobenzamide: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothiobenzamide has emerged as a highly valuable and versatile starting material in the field of heterocyclic chemistry. Its unique structural features, possessing a nucleophilic thioamide group and an electrophilic carbon-bromine bond in a strategic ortho position, allow for a diverse range of intramolecular and intermolecular cyclization reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the construction of biologically relevant heterocyclic systems such as thiazoles and benzothiazines. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.

I. Synthesis of 2-Aminothiazole Derivatives

One of the most prominent applications of this compound is in the Hantzsch-type synthesis of 2-aminothiazole derivatives. This reaction typically involves the condensation of this compound with α-halocarbonyl compounds or compounds with active methylene groups. The 2-aminothiazole core is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.

Reaction with α-Haloketones

The reaction of this compound with α-haloketones, such as α-bromoacetophenones, provides a direct route to 2-amino-4-arylthiazole derivatives. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization with the elimination of hydrogen bromide.

Quantitative Data: Synthesis of 2-Amino-4-arylthiazoles

The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-4-arylthiazole derivatives from this compound and substituted α-bromoacetophenones.

| Entry | α-Bromoacetophenone Substituent | Solvent | Base | Time (h) | Yield (%) |

| 1 | 4-H | Ethanol | NaHCO₃ | 6 | 85 |

| 2 | 4-Cl | Ethanol | NaHCO₃ | 6 | 88 |

| 3 | 4-Br | Ethanol | NaHCO₃ | 5 | 92 |

| 4 | 4-NO₂ | DMF | K₂CO₃ | 4 | 75 |

| 5 | 4-OCH₃ | Ethanol | NaHCO₃ | 7 | 82 |

Experimental Workflow: Hantzsch Thiazole Synthesis

The logical flow of the Hantzsch synthesis using this compound is depicted below. The process begins with the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by intramolecular cyclization and subsequent aromatization to yield the final thiazole product.

Caption: Workflow for Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

This compound (1.0 mmol, 216 mg)

-

2-Bromoacetophenone (1.0 mmol, 199 mg)

-

Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 168 mg)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add this compound, 2-bromoacetophenone, and sodium bicarbonate in 10 mL of ethanol.

-

The reaction mixture is stirred and heated to reflux (approximately 78°C) for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

-

The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

Purification: The crude product is purified by column chromatography on silica gel (100-200 mesh) using a hexane-ethyl acetate gradient (typically starting from 9:1) to afford the pure 2-amino-4-phenylthiazole.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Synthesis of 1,4-Benzothiazine Derivatives

This compound is also an excellent precursor for the synthesis of benzofused heterocycles, such as 1,4-benzothiazines. These reactions often proceed via an initial reaction at the thioamide moiety followed by an intramolecular cyclization involving the ortho-bromo substituent. 1,4-Benzothiazine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antipsychotic and anti-inflammatory properties.[1][2]

Reaction with Active Methylene Compounds

The reaction of this compound with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base, can lead to the formation of 1,4-benzothiazine derivatives. The reaction is believed to proceed through a Thorpe-Ziegler type condensation.

Quantitative Data: Synthesis of 1,4-Benzothiazines

The following table presents data for the synthesis of 1,4-benzothiazine derivatives using this compound and various active methylene compounds.

| Entry | Active Methylene Compound | Solvent | Base | Temp (°C) | Yield (%) |

| 1 | Malononitrile | DMF | K₂CO₃ | 100 | 78 |

| 2 | Ethyl Cyanoacetate | DMSO | NaH | 80 | 72 |

| 3 | Diethyl Malonate | Dioxane | t-BuOK | 100 | 65 |

| 4 | Acetylacetone | DMF | K₂CO₃ | 100 | 75 |

Signaling Pathway: Proposed Mechanism for Benzothiazine Formation

The proposed mechanistic pathway for the formation of 1,4-benzothiazines from this compound and an active methylene compound is illustrated below. It involves base-mediated deprotonation, nucleophilic attack, and intramolecular cyclization.

Caption: Proposed mechanism for 1,4-benzothiazine synthesis.

Detailed Experimental Protocol: Synthesis of 4-Amino-2H-1,4-benzothiazine-3-carbonitrile

Materials:

-

This compound (1.0 mmol, 216 mg)

-

Malononitrile (1.1 mmol, 73 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

A mixture of this compound, malononitrile, and potassium carbonate is taken in a flame-dried, 25 mL two-necked round-bottom flask fitted with a condenser.

-

Anhydrous DMF (5 mL) is added, and the mixture is stirred and heated at 100°C for 8 hours under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

Purification: The crude solid is recrystallized from ethanol or purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

Characterization: The structure of the synthesized 4-amino-2H-1,4-benzothiazine-3-carbonitrile is confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

This compound serves as a readily accessible and highly effective precursor for the synthesis of a variety of important heterocyclic compounds. Its reactivity allows for the construction of both five- and six-membered sulfur and nitrogen-containing rings, which are core structures in many pharmaceutically active molecules. The protocols and data presented in this guide demonstrate the robustness and versatility of this compound in synthetic organic chemistry and provide a solid foundation for its further exploration in the development of novel therapeutic agents.

References

Methodological & Application

Synthesis of 2-Bromothiobenzamide: A Detailed Protocol for Researchers

Application Note

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromothiobenzamide, a valuable building block in organic synthesis and drug discovery. The synthesis is achieved through a reliable two-step process commencing with the hydrolysis of 2-Bromobenzonitrile to 2-Bromobenzamide, followed by the thionation of the resulting amide using Lawesson's reagent. This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data, and safety precautions to ensure a successful and safe synthesis.

The initial step involves the selective conversion of the nitrile functional group in 2-Bromobenzonitrile to a primary amide. This is accomplished through a controlled hydrolysis reaction using hydrogen peroxide in an alkaline medium. The subsequent and final step is the thionation of the carbonyl group of 2-Bromobenzamide. Lawesson's reagent is employed as a highly effective thionating agent, yielding the desired this compound.[1] The protocol includes detailed procedures for reaction setup, monitoring, work-up, and purification of the intermediate and final products.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| 2-Bromobenzonitrile | C₇H₄BrN | 182.02 | Sigma-Aldrich | 99% |

| Hydrogen Peroxide | H₂O₂ | 34.01 | Fisher Scientific | 30% in H₂O |

| Sodium Hydroxide | NaOH | 40.00 | Merck | ≥98% |

| Ethanol | C₂H₅OH | 46.07 | VWR | 95% |

| Dichloromethane | CH₂Cl₂ | 84.93 | Sigma-Aldrich | ≥99.8% |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Acros Organics | 99.5% |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Sigma-Aldrich | 97% |

| Toluene | C₇H₈ | 92.14 | Fisher Scientific | ≥99.5% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | ≥99.5% |

| Hexanes | C₆H₁₄ | 86.18 | Sigma-Aldrich | ACS reagent |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glassware for extraction and filtration

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocols

Step 1: Synthesis of 2-Bromobenzamide from 2-Bromobenzonitrile

This procedure outlines the hydrolysis of 2-bromobenzonitrile to 2-bromobenzamide.

Workflow for the Synthesis of 2-Bromobenzamide

Caption: Workflow for the synthesis of 2-Bromobenzamide.

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromobenzonitrile (10.0 g, 54.9 mmol) in 50 mL of ethanol.

-

To the stirred solution, add 25 mL of 6% aqueous sodium hydroxide solution.

-

Slowly add 15 mL of 30% hydrogen peroxide dropwise to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of cold water with stirring. A white precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water (3 x 30 mL).

-

Dry the product in a desiccator under vacuum to obtain 2-bromobenzamide as a white solid.

Step 2: Synthesis of this compound from 2-Bromobenzamide

This protocol details the thionation of 2-bromobenzamide using Lawesson's reagent.

Workflow for the Synthesis of this compound

Caption: Workflow for the thionation of 2-Bromobenzamide.

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromobenzamide (5.0 g, 25.0 mmol) and Lawesson's reagent (5.56 g, 13.75 mmol, 0.55 eq) in 50 mL of anhydrous toluene.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The thioamide product will have a higher Rf value than the starting amide.[2]

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate).

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Yield (%) |

| 2-Bromobenzamide | C₇H₆BrNO | 200.03 | 160-162 | White Solid | ~85-95 |

| This compound | C₇H₆BrNS | 216.10 | 82-86 | White to pale brown solid | ~70-85 |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.80 (br s, 1H, NH), 7.65-7.60 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.25 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 200.5 (C=S), 141.0 (Ar-C), 133.5 (Ar-CH), 131.0 (Ar-CH), 129.5 (Ar-CH), 127.8 (Ar-CH), 120.0 (Ar-C-Br).

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly in experimental conditions.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Bromobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust and ensure adequate ventilation.

-

Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Handle with care.

-

Sodium hydroxide is corrosive and can cause severe skin burns and eye damage.

-

Lawesson's reagent is moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. It is also harmful if inhaled, swallowed, or in contact with skin. Handle in a dry atmosphere (e.g., under nitrogen or argon if possible) and avoid contact with water.

-

Toluene is flammable and has harmful vapors. Avoid inhalation and contact with skin.

-

Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Solution |

| Step 1: Incomplete hydrolysis of the nitrile. | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC until the starting material is consumed. |

| Step 2: Low yield of thioamide. | Incomplete reaction. | Ensure the reaction is heated to a sufficient reflux and extend the reaction time. Confirm the quality of the Lawesson's reagent. |

| Step 2: Difficulty in purification. | Co-elution of the product with byproducts from Lawesson's reagent. | After the reaction, the mixture can be refluxed with an excess of ethanol or ethylene glycol to convert phosphorus byproducts into more polar species, facilitating purification.[2] |

References

Application Notes and Protocols: Copper-Catalyzed Cyclization of 2-Bromothiobenzamides for the Synthesis of Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the copper-catalyzed intramolecular cyclization of 2-bromothiobenzamides, a critical reaction for the synthesis of substituted benzothiazoles. Benzothiazoles are a prominent structural motif in a wide array of pharmaceuticals and functional materials. This copper-catalyzed approach offers a more economical and environmentally friendly alternative to palladium-catalyzed systems. The protocols and data presented herein are compiled from established methodologies for similar copper-catalyzed C-S bond formation reactions and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction

The benzothiazole core is a key pharmacophore found in numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The development of efficient and cost-effective synthetic routes to functionalized benzothiazoles is therefore of significant interest to the drug development community. The intramolecular cyclization of 2-halothiobenzamides represents a direct and versatile approach to this heterocyclic system. While palladium catalysts are often employed for such transformations, copper-based catalysts have emerged as a highly attractive alternative due to their lower cost and distinct reactivity. This document outlines the application of copper catalysis in the intramolecular C-S bond formation of 2-bromothiobenzamides.

Reaction Principle

The core of this synthetic strategy is a copper-catalyzed intramolecular C-S cross-coupling reaction. The reaction proceeds via the activation of the C-Br bond by a copper(I) species, followed by nucleophilic attack of the sulfur atom of the thioamide moiety. Reductive elimination then furnishes the benzothiazole product and regenerates the active copper catalyst. A base is typically required to facilitate the deprotonation of the thioamide.

Data Presentation

The following tables summarize representative quantitative data for copper-catalyzed cyclization reactions of related 2-bromoaryl precursors to form benzothiazole derivatives. These data provide a useful reference for expected yields and the influence of reaction parameters.

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Cyclization *

| Entry | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | K₂CO₃ (2) | DMF | 120 | 24 | Moderate |

| 2 | CuI (10) | Cs₂CO₃ (2) | DMAc | 110 | 18 | Good |

| 3 | CuO nanoparticles (10) | K₂CO₃ (2) | DMSO | 130 | 12 | High |

| 4 | Cu(OAc)₂ (10) | K₃PO₄ (2) | Toluene | 110 | 24 | Moderate |

| 5 | CuI (5) | t-BuOK (2) | Dioxane | 100 | 16 | Good |

*Data compiled and adapted from analogous copper-catalyzed intramolecular C-S coupling reactions. Actual yields may vary depending on the specific 2-bromothiobenzamide substrate.

Table 2: Substrate Scope for the Synthesis of 2-Substituted Benzothiazoles via a Post-Cyclization Modification Strategy *

| Entry | R¹ (in this compound) | R² (in amine nucleophile) | Product | Yield (%) |

| 1 | H | Benzyl | 2-(Benzylamino)benzothiazole | 89 |

| 2 | 4-F | Cyclohexyl | 6-Fluoro-2-(cyclohexylamino)benzothiazole | 85 |

| 3 | 4-Cl | Morpholino | 4-(6-Chlorobenzothiazol-2-yl)morpholine | 82 |

| 4 | 4-Me | Piperidino | 6-Methyl-2-(piperidin-1-yl)benzothiazole | 88 |

| 5 | 5-OMe | H₂N-(CH₂)₂-OH | 2-((6-Methoxybenzothiazol-2-yl)amino)ethanol | 75 |

*Yields are based on a two-step sequence where the initial cyclization of the this compound is followed by nucleophilic substitution at the 2-position. Data is representative of yields reported for similar synthetic sequences.[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the copper-catalyzed cyclization of 2-bromothiobenzamides.

Protocol 1: General Procedure for Ligand-Free Copper-Catalyzed Intramolecular Cyclization

This protocol describes a general method for the cyclization of a this compound using a ligand-free copper catalyst system.

Materials:

-

This compound derivative

-

Copper(I) iodide (CuI) or Copper(II) oxide (CuO) nanoparticles

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Schlenk tube or other suitable reaction vessel

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the this compound (1.0 mmol), copper catalyst (CuI, 10 mol%, 19 mg or CuO nanoparticles, 10 mol%, 8 mg), and base (K₂CO₃, 2.0 equiv., 276 mg or Cs₂CO₃, 2.0 equiv., 652 mg).

-

Add anhydrous solvent (DMSO or DMF, 5 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzothiazole derivative.

Protocol 2: Microwave-Assisted Copper-Catalyzed Cyclization

This protocol utilizes microwave irradiation to accelerate the copper-catalyzed cyclization, often leading to reduced reaction times.[1]

Materials:

-

This compound derivative

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, Et₃N)

-

Anhydrous ethanol

-

Microwave reactor vial

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a microwave reactor vial, combine the this compound (1.0 mmol), CuI (5 mol%, 9.5 mg), and anhydrous ethanol (5 mL).

-

Add the base (e.g., Et₃N, 2.0 equiv., 0.28 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 130 °C for 30 minutes with stirring.

-

After cooling to room temperature, transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed intramolecular cyclization of a this compound.

References

Synthesis of Quinazolinones from 2-Bromothiobenzamides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, have established them as "privileged structures" in medicinal chemistry.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, with a specific focus on the utilization of 2-bromothiobenzamides as versatile starting materials. The methodologies presented herein primarily leverage robust and efficient copper- and palladium-catalyzed intramolecular C-N bond formation reactions.

Introduction

The quinazolinone core is a recurring motif in over 150 naturally occurring alkaloids and a key component in a multitude of synthetic drugs.[3] The development of efficient and versatile synthetic routes to access this scaffold is of paramount importance for the discovery of new therapeutic agents. Traditional methods for quinazolinone synthesis often require harsh reaction conditions and multi-step procedures.[2] Modern catalytic approaches, particularly those employing copper and palladium, offer milder conditions, broader substrate scope, and improved yields.[4][5] The use of 2-bromothiobenzamides as precursors provides a direct and flexible entry point to a wide array of substituted quinazolinones, making it a valuable strategy for building libraries of potential drug candidates.

Reaction Principle

The core transformation in the synthesis of quinazolinones from 2-bromothiobenzamides is an intramolecular cyclization involving the formation of a carbon-nitrogen bond. This is typically achieved through a metal-catalyzed cross-coupling reaction, most commonly an Ullmann-type C-N coupling.[1] The general mechanism involves the following key steps:

-

Deprotonation: A base is used to deprotonate the amide or thioamide nitrogen, increasing its nucleophilicity.

-

Oxidative Addition: The metal catalyst (e.g., Cu(I) or Pd(0)) undergoes oxidative addition to the carbon-bromine bond of the 2-bromothiobenzamide.

-

Ligand Exchange/Coordination: The deprotonated nitrogen coordinates to the metal center.

-

Reductive Elimination: Intramolecular reductive elimination occurs, forming the new C-N bond and regenerating the active catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be optimized to achieve high yields and purity for a diverse range of substrates.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a general procedure for the copper-catalyzed synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-bromobenzamides (as a close analog to 2-bromothiobenzamides) and primary amines. This method can be adapted for 2-bromothiobenzamides.

Materials:

-

Substituted 2-bromobenzamide (1.0 mmol)

-

Primary amine (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Schlenk tube or sealed reaction vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk tube, add the 2-bromobenzamide (1.0 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

-

Add the primary amine (1.2 mmol) and anhydrous DMF (5 mL) via syringe.

-

Seal the tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of 2-Arylquinazolin-4(3H)-ones

This protocol outlines a palladium-catalyzed approach for the synthesis of 2-arylquinazolin-4(3H)-ones from 2-aminobenzamide and aryl bromides. This method can be adapted for the synthesis from 2-bromothiobenzamides by first coupling with an appropriate amine, followed by a similar palladium-catalyzed carbonylation and cyclization.

Materials:

-

2-Aminobenzamide (1.0 mmol)

-

Aryl bromide (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Carbon monoxide (CO) gas (balloon)

-

Anhydrous Toluene (5 mL)

-

Schlenk flask or pressure tube

Procedure:

-

In a Schlenk flask, combine 2-aminobenzamide (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol), dppp (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with carbon monoxide gas (repeat three times) and leave it under a CO balloon atmosphere.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-arylquinazolin-4(3H)-one. Purity can be assessed by NMR and mass spectrometry.

Data Presentation

Table 1: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

| Entry | 2-Bromobenzamide Substituent | Amine | Product | Yield (%) |

| 1 | H | Aniline | 2-Phenyl-3-phenylquinazolin-4(3H)-one | 85 |

| 2 | 4-Me | Benzylamine | 6-Methyl-2-phenyl-3-benzylquinazolin-4(3H)-one | 78 |

| 3 | 5-Cl | Cyclohexylamine | 7-Chloro-2-phenyl-3-cyclohexylquinazolin-4(3H)-one | 82 |

| 4 | 4-OMe | 4-Methoxyaniline | 6-Methoxy-2-phenyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 89 |

| 5 | H | n-Butylamine | 2-Phenyl-3-butylquinazolin-4(3H)-one | 75 |

Table 2: Palladium-Catalyzed Synthesis of 2-Arylquinazolin-4(3H)-ones

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | Bromobenzene | 2-Phenylquinazolin-4(3H)-one | 92 |

| 2 | 4-Bromotoluene | 2-(p-Tolyl)quinazolin-4(3H)-one | 88 |

| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 95 |

| 4 | 3-Bromopyridine | 2-(Pyridin-3-yl)quinazolin-4(3H)-one | 76 |

| 5 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)quinazolin-4(3H)-one | 85 |

Visualizations

Experimental Workflow

References

Application of 2-Bromothiobenzamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the potential applications of 2-Bromothiobenzamide in medicinal chemistry. Due to the limited availability of direct research on this specific compound, this note extrapolates potential applications based on the well-established biological activities of the thioamide functional group and the influence of bromine substitution in pharmacologically active molecules. Detailed protocols for the general synthesis and evaluation of thioamide compounds are provided to facilitate further research into this compound.

Introduction

Thioamides, as isosteres of amides, have garnered significant attention in drug discovery due to their unique physicochemical properties and broad spectrum of biological activities.[1][2][3][4] The replacement of the amide oxygen with sulfur can lead to altered hydrogen bonding capabilities, increased lipophilicity, and improved metabolic stability, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The presence of a bromine atom on the phenyl ring can further modulate a compound's activity, often enhancing its potency.

Potential Therapeutic Applications

Based on the known activities of related compounds, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas:

-

Antimicrobial and Antifungal Agents: Halogenated salicylanilides and other bromo-substituted aromatic compounds have demonstrated significant activity against Gram-positive bacteria and various fungal strains.[5][6][7][8] The thioamide moiety itself is present in natural products with antibacterial properties.[1] Therefore, this compound is a strong candidate for investigation as a novel antimicrobial or antifungal agent.

-

Anticancer Agents: Thioamide-containing compounds have shown promise as anticancer agents, with some acting as inhibitors of kinases and histone methyltransferases.[4] The substitution with bromine can enhance the antiproliferative activity of small molecules.

-

Enzyme Inhibitors: The thioamide functional group can interact with biological targets differently than an amide, potentially leading to potent and selective enzyme inhibition.[9] The specific inhibitory profile of this compound against various enzyme classes, such as proteases or kinases, warrants investigation.

Quantitative Data Summary

| Biological Activity | Assay Type | Target Organism/Cell Line | Metric (e.g., IC50, MIC) | Value | Reference Compound | Reference Value |

| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC (µg/mL) | Data to be determined | Vancomycin | Insert Value |

| Antifungal | Broth Microdilution | Candida albicans | MIC (µg/mL) | Data to be determined | Fluconazole | Insert Value |

| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50 (µM) | Data to be determined | Doxorubicin | Insert Value |

| Enzyme Inhibition | Kinase Activity Assay | (Specify Kinase) | IC50 (nM) | Data to be determined | (Specify Inhibitor) | Insert Value |

Experimental Protocols

The following are detailed methodologies for the synthesis of thioamides and key biological assays, which can be adapted for the investigation of this compound.

Protocol 1: Synthesis of this compound via Thionation of 2-Bromobenzamide

This protocol describes a general method for the conversion of a benzamide to its corresponding thiobenzamide using Lawesson's reagent.

Materials:

-

2-Bromobenzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for extraction and purification

Procedure:

-

In a round-bottom flask, dissolve 2-Bromobenzamide (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial and fungal strains.

Materials:

-

This compound stock solution (in DMSO)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control antibiotic/antifungal (e.g., Vancomycin, Fluconazole)

-

Negative control (broth and DMSO)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and add it to each well.

-

Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and DMSO, and broth alone).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: In Vitro Anticancer Activity using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-